

Application Note: Catalytic Activity of Azepane-Ligated Transition Metal Catalysts

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Compound of Interest

Compound Name: (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine

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Executive Summary

While 5-membered (imidazole-based) and 6-membered (tetrahydropyrimidine-based) N-heterocyclic carbenes (NHCs) are ubiquitous in catalysis, 7-membered azepane-based NHCs (azepanylidenes) represent a frontier in handling "impossible" steric substrates.

The expanded ring size of azepane ligands introduces two critical features:

- **Increased Buried Volume (%V_{bur}):** The 7-membered ring forces N-substituents (e.g., 2,6-diisopropylphenyl) into a more acute angle towards the metal center, creating a deeper, more protective chiral pocket.
- **"Flexible Bulk":** Unlike rigid phosphines, the azepane backbone possesses conformational flexibility (twist-boat/chair), allowing the ligand to accommodate the incoming substrate during oxidative addition while exerting massive steric pressure during reductive elimination.

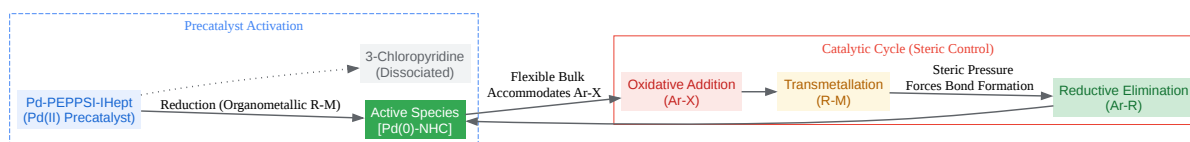
This guide details the synthesis and application of Pd-PEPPSI-IHept (a 7-membered NHC precatalyst) and Chiral Diazepane-Copper complexes.

Mechanistic Insight: The "Goldilocks" Effect of Ring Expansion

The catalytic superiority of azepane ligands in specific transformations stems from the relationship between ring size and the N-C-N bond angle.

- 5-Membered (Imidazolylidene): N-C-N angle $\sim 104^\circ$. Substituents splay outward. Good for general coupling but fails with tetra-ortho-substituted biaryls.
- 7-Membered (Azepanylidene): N-C-N angle $\sim 116-118^\circ$. This widening forces the N-aryl substituents to "wrap" around the metal center. This is critical for reductive elimination of bulky partners, which is often the rate-determining step in the synthesis of hindered drug scaffolds.

Figure 1: Ligand Architecture and Activation Pathway



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Caption: The 7-membered azepane ring (IHept) facilitates the formation of the active Pd(0) species and exerts unique steric pressure to force the reductive elimination of crowded biaryls.

Comparative Data: The "Incredible Bulk" Effect

The following table summarizes the yield of a "difficult" Suzuki-Miyaura coupling (tetra-ortho-substituted biaryl synthesis) using Pd catalysts with varying NHC ring sizes.

Reaction: Coupling of 2,6-dimethylphenylboronic acid with 2,6-dimethylchlorobenzene (forming a tetra-ortho-substituted biaryl).

Catalyst Ligand	Ring Size	% Buried Volume (%V_bur)	Yield (24h, 60°C)	Note
IPr (Standard)	5	~33%	< 5%	Fails due to insufficient steric pressure.
IPent (6-Ring)	6	~38%	65%	Moderate activity.
IHept (Azepane)	7	~42%	98%	"Flexible Bulk" enables turnover.

Data adapted from Organ et al. (See Ref 1)

Experimental Protocols

Protocol A: Synthesis of Pd-PEPPSI-IHept Precatalyst

Purpose: To synthesize the air-stable, 7-membered NHC palladium precatalyst.

Reagents:

- 1,3-Bis(2,6-diisopropylphenyl)-1,3-diazepan-1-ium chloride (IHept·HCl)
- Palladium(II) chloride (PdCl₂)
- Potassium carbonate (K₂CO₃)[1][2]
- 3-Chloropyridine (Solvent/Ligand)

Procedure:

- Charge: In a 20 mL scintillation vial equipped with a stir bar, add PdCl₂ (177 mg, 1.0 mmol), IHept·HCl (1.1 mmol), and K₂CO₃ (690 mg, 5.0 mmol).

- Solvent Addition: Add 3-chloropyridine (4.0 mL). No inert atmosphere is required for this step (air stable).
- Reaction: Cap the vial and stir vigorously at 80 °C for 16 hours. The mixture will turn from a brown slurry to a bright yellow/orange suspension.
- Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove inorganic salts.
- Precipitation: Concentrate the filtrate to ~2 mL under reduced pressure. Add pentane (15 mL) slowly with stirring to precipitate the complex.
- Isolation: Filter the yellow solid, wash with pentane (3 x 5 mL), and dry under high vacuum.
- Yield: Typical yield is >90%.^{[2][3]} Store on the benchtop (indefinitely stable).

Protocol B: Cross-Coupling of Sterically Hindered Substrates

Purpose: To couple a tetra-ortho-substituted biaryl using the azepane catalyst.

Reagents:

- Aryl Chloride (1.0 equiv) [e.g., 2-chloro-1,3-dimethylbenzene]
- Aryl Zinc Reagent or Boronic Acid (1.5 equiv)
- Pd-PEPPSI-IHept (1.0 - 2.0 mol%)
- Solvent: THF or Dioxane

Step-by-Step:

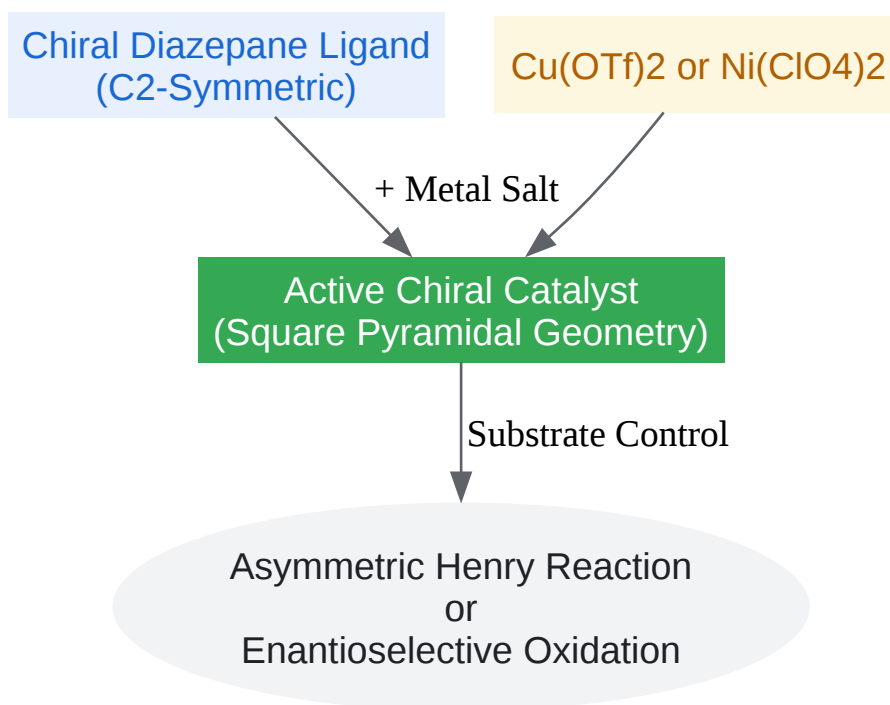
- Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
- Loading: Add Pd-PEPPSI-IHept (2 mol%) and the Aryl Chloride (1.0 mmol).

- Activation: Add solvent (THF, 2 mL). If using a boronic acid, add base (K_{OT}Bu, 2.0 equiv) now. If using an organozinc, add it dropwise via syringe.
- Reaction: Stir at 60 °C.
 - Note: The 7-membered ring catalyst often requires a brief induction period to reduce Pd(II) to Pd(0).
- Monitoring: Monitor via GC-MS. The reaction is typically complete in 2–6 hours.
- Quench: Quench with 1M HCl (aq) and extract with EtOAc.

Application Note: Chiral Diazepane Ligands in Asymmetric Synthesis

While NHCs dominate cross-coupling, chiral 1,4-diazepanes (homopiperazines) derived from chiral diamines are powerful ligands for asymmetric oxidations and additions.

Figure 2: Chiral Diazepane Workflow



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Caption: C2-symmetric diazepane ligands typically adopt a square pyramidal geometry with Cu(II), creating a defined chiral pocket for enantioselective transformations.

Protocol C: Asymmetric Henry Reaction with Cu-Diazepane

Purpose: Enantioselective addition of nitromethane to an aldehyde.

- **Complex Formation:** In a dry vial, mix $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ (10 mol%) and the Chiral Bis(diazepane) Ligand (11 mol%) in EtOH (2 mL). Stir for 1 hour to form the blue-green complex.
- **Substrate:** Add the aldehyde (1.0 mmol) and nitromethane (10.0 equiv).
- **Conditions:** Stir at 0 °C for 24 hours.
- **Result:** The 7-membered ring flexibility often allows for higher turnover numbers (TON) than rigid 5-membered analogs, although enantioselectivity (ee) must be optimized via N-substituent tuning (e.g., N-benzyl vs. N-naphthyl).

References

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